2-Bromo-2-phenylacetophenone
Overview
Description
- The compound’s chemical structure consists of 21 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms. Its molecular formula is C₂₁H₂₄N₂O₅ .
SCH 32615: is an enkephalinase inhibitor, which means it interferes with the degradation of endogenous enkephalins. These enkephalins are natural opioid peptides involved in pain modulation.
Enkephalinase: enzymes are responsible for breaking down enkephalins in the brain.
Mechanism of Action
Target of Action
2-Bromo-2-phenylacetophenone is primarily used in the field of organic chemistry as a brominating agent . The primary targets of this compound are carbonyl compounds, specifically acetophenone derivatives .
Mode of Action
The compound interacts with its targets through a process known as α-bromination . Under acidic conditions, acetophenone derivatives undergo protonation to yield protonated carbonyl compounds . The bromine atom in this compound then substitutes the α-hydrogen atom of the carbonyl compound, resulting in the formation of α-brominated products .
Biochemical Pathways
The α-bromination reaction of carbonyl compounds is a significant pathway in organic chemistry . The α-brominated products derived from this reaction are important intermediates in various organic synthesis processes . They find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Result of Action
The primary result of the action of this compound is the formation of α-brominated products . These products are valuable intermediates in organic synthesis and are used in the production of a variety of chemicals .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the reaction temperature, reaction time, and dosage of the brominating agent can all affect the yield of the α-bromination reaction . Furthermore, the compound should be stored in a cool environment (0-6°C) to maintain its stability .
Preparation Methods
Industrial Production: Information on large-scale industrial production methods is limited.
Chemical Reactions Analysis
Reactions: likely undergoes various reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Due to the lack of comprehensive data, we cannot provide specific reagents or conditions.
Major Products: The primary products resulting from these reactions remain unspecified.
Scientific Research Applications
Chemistry: serves as a valuable tool for studying enkephalin metabolism and opioid signaling pathways.
Biology: Researchers explore its impact on pain modulation and neurobiology.
Industry: While not widely used industrially, it contributes to scientific advancements.
Comparison with Similar Compounds
Uniqueness: stands out due to its specific inhibition of enkephalinase.
Similar Compounds: Unfortunately, no direct comparisons with similar compounds are available.
Properties
IUPAC Name |
2-bromo-1,2-diphenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFBIQMNKOJDJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883681 | |
Record name | Ethanone, 2-bromo-1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Sigma-Aldrich MSDS] | |
Record name | 2-Bromo-1,2-diphenylethan-1-one | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19531 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1484-50-0 | |
Record name | 2-Bromo-1,2-diphenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1484-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-bromo-1,2-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 2-bromo-1,2-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 2-bromo-1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,2-diphenylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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